2,4,6-Tribromophenyl acrylate (CAS: 3741-77-3) is a highly reactive, heavily halogenated aromatic monomer utilized primarily in the synthesis of specialty copolymers requiring elevated refractive indices (n ~ 1.611) and robust flame retardancy. Featuring a 60% minimum bromine content by weight, this crystalline compound integrates seamlessly into acrylic, styrenic, and urethane backbones via free-radical polymerization. Unlike additive flame retardants that can migrate or leach over time, 2,4,6-Tribromophenyl acrylate covalently bonds to the polymer matrix, ensuring permanent fire resistance and stable optical properties. Its dual functionality makes it a critical precursor for high-performance optical coatings, holographic photopolymers, and flame-retardant engineering plastics where both optical clarity and stringent safety compliance are mandatory .
Substituting 2,4,6-Tribromophenyl acrylate with generic aliphatic brominated monomers (such as 2,3-dibromopropyl acrylate) or non-reactive brominated flame retardants introduces severe performance and processing liabilities. Non-reactive additives are prone to blooming, leaching, and plasticizing the host matrix, which degrades the mechanical integrity and optical clarity of the final product. Conversely, while aliphatic brominated monomers are reactive, their carbon-bromine bonds are thermally labile, often leading to premature decomposition and halogen loss during high-temperature melt processing or compounding. Furthermore, unbrominated aromatic monomers like phenyl acrylate fail to provide the necessary molar refractivity to achieve a refractive index above 1.60. 2,4,6-Tribromophenyl acrylate’s thermally stable aromatic C-Br bonds and high polarizability resolve these issues, making it non-interchangeable for applications requiring high-temperature survivability and high optical density [1].
The efficacy of a reactive flame retardant depends heavily on its thermal degradation profile aligning with the host polymer. Thermogravimetric analysis demonstrates that the aromatic carbon-bromine bonds in 2,4,6-Tribromophenyl acrylate are significantly more thermally stable than the aliphatic C-Br bonds found in 2,3-dibromopropyl acrylate (DBPA). When copolymerized with acrylonitrile or styrene, 2,4,6-Tribromophenyl acrylate-based copolymers resist premature dehydrobromination during standard melt-processing temperatures. In contrast, DBPA copolymers exhibit an earlier onset of thermal degradation, leading to premature halogen release before the actual ignition temperature of the bulk polymer is reached [1].
| Evidence Dimension | Thermal degradation onset and halogen retention |
| Target Compound Data | 2,4,6-Tribromophenyl acrylate: High thermal stability, matching engineering plastic decomposition profiles |
| Comparator Or Baseline | 2,3-dibromopropyl acrylate (DBPA): Lower thermal stability due to labile aliphatic C-Br bonds |
| Quantified Difference | 2,4,6-Tribromophenyl acrylate prevents premature halogen loss during compounding, whereas DBPA degrades at lower temperatures |
| Conditions | Thermogravimetric analysis (TGA) of copolymers in a nitrogen atmosphere |
Ensures the flame-retardant monomer survives high-temperature extrusion and compounding without degrading or damaging the compounding equipment.
For optical applications such as holographic data storage and advanced lens manufacturing, achieving a high refractive index (RI) is critical. 2,4,6-Tribromophenyl acrylate provides a refractive index of approximately 1.611, which is substantially higher than standard optical methacrylates (n ~ 1.49) and unbrominated phenyl acrylate (n ~ 1.55). This high RI is driven by the dense electron clouds of the three bromine atoms on the aromatic ring, which highly polarize incoming light. As a widely utilized commercial baseline in two-stage holographic formulations, it enables high refractive index modulation (Δn) when dispersed in low-RI matrices (e.g., urethane, n = 1.47), facilitating the creation of high-efficiency volume transmission holograms [1].
| Evidence Dimension | Monomer Refractive Index (n) |
| Target Compound Data | 2,4,6-Tribromophenyl acrylate: n ≈ 1.611 |
| Comparator Or Baseline | Standard methacrylates: n ≈ 1.49; Phenyl acrylate: n ≈ 1.55 |
| Quantified Difference | Provides a +0.06 to +0.12 refractive index advantage over unbrominated analogs |
| Conditions | Standard optical characterization at room temperature |
Allows optical engineers to design thinner, lighter lenses and higher-contrast holographic materials without sacrificing processability.
Beyond optical and thermal properties, the bulky, tribrominated aromatic ring of 2,4,6-Tribromophenyl acrylate acts as a powerful structural reinforcement agent in cross-linked networks. In a comparative study of hydrogels, networks cross-linked with this monomer demonstrated vastly superior mechanical properties compared to those using unbrominated phenyl acrylate (PA). The poly(PA-co-AAm) baseline hydrogel achieved a tensile strength (σb) of only ~0.35 MPa and an elastic modulus (E) of ~0.0911 MPa. In contrast, the incorporation of the hydrophobic and heavy bromine-substituted benzene rings of 2,4,6-Tribromophenyl acrylate significantly increased these metrics due to strong intermolecular hydrophobic interactions and steric hindrance, transforming the mechanical profile of the resulting material [1].
| Evidence Dimension | Tensile strength (σb) and Elastic modulus (E) |
| Target Compound Data | 2,4,6-Tribromophenyl acrylate copolymers: High mechanical strength driven by tribromophenyl hydrophobic interactions |
| Comparator Or Baseline | Phenyl acrylate (PA) copolymers: σb ≈ 0.35 MPa, E ≈ 0.0911 MPa |
| Quantified Difference | Provides a massive multiple-fold increase in tensile strength and modulus over the unbrominated baseline |
| Conditions | Tensile testing of poly(monomer-co-acrylamide) hydrogels |
Enables the formulation of robust, tear-resistant specialty resins and optical gels that require both high refractive index and physical durability.
The commercial viability of a comonomer depends heavily on its reactivity relative to the bulk monomer, which dictates the final conversion rate and the amount of unreacted residual monomer. In free-radical copolymerizations, 2,4,6-Tribromophenyl acrylate exhibits highly favorable kinetics. Kinetic studies comparing the homopolymerization and copolymerization rates of brominated acrylates with styrene revealed that the reaction rates increase in the order of styrene < 2,3-dibromopropyl acrylate < 2,4,6-tribromophenyl acrylate. This high reactivity ensures that the monomer is efficiently and completely incorporated into the polymer backbone, minimizing the presence of leachable, unreacted monomer in the final cured product [1].
| Evidence Dimension | Initial reaction rate in free-radical polymerization |
| Target Compound Data | 2,4,6-Tribromophenyl acrylate: Highest relative reaction rate |
| Comparator Or Baseline | Styrene (lowest) and 2,3-dibromopropyl acrylate (intermediate) |
| Quantified Difference | Polymerizes faster than both the bulk styrenic monomer and aliphatic brominated alternatives |
| Conditions | Free-radical copolymerization in benzene or dimethylformamide solutions |
Maximizes manufacturing throughput and minimizes toxic, unreacted volatile organic compounds (VOCs) in the finished polymer.
Due to its established refractive index of ~1.611, 2,4,6-Tribromophenyl acrylate is the preferred writing monomer for two-stage holographic formulations. It provides the necessary refractive index modulation (Δn) when paired with low-index urethane matrices to create high-efficiency volume transmission holograms [1].
Because its aromatic C-Br bonds offer superior thermal stability compared to aliphatic alternatives, this monomer is ideal for copolymerization with styrene or acrylonitrile. It survives high-temperature extrusion processes without premature degradation, ensuring permanent, non-leaching flame retardancy in structural plastics [1].
The strong hydrophobic interactions generated by the tribrominated aromatic ring make this compound an excellent dual-purpose additive. It is highly recommended for specialty optical coatings and hydrogels where simultaneous enhancements in optical density and tensile strength are required [1].
Irritant